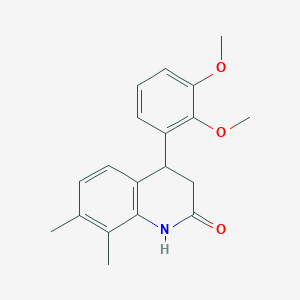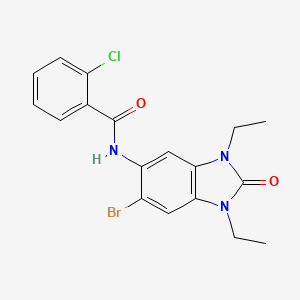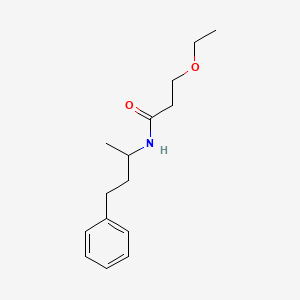
4-(2,3-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(2,3-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, commonly known as DMQX, is a synthetic compound that has been widely used in scientific research. DMQX is a potent antagonist of ionotropic glutamate receptors, specifically the AMPA subtype.
Mecanismo De Acción
DMQX acts as a competitive antagonist of AMPA receptors, specifically targeting the glutamate binding site. By blocking the activity of these receptors, DMQX reduces the excitatory neurotransmission in the brain, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects
DMQX has been shown to have a range of biochemical and physiological effects, including reducing synaptic transmission, decreasing seizure activity, and modulating synaptic plasticity. In animal studies, DMQX has been shown to reduce the frequency and amplitude of excitatory postsynaptic currents, decrease the incidence and severity of seizures, and impair spatial learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMQX is its high potency and selectivity for AMPA receptors, making it an ideal tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of DMQX is its short half-life, which can make it difficult to use in long-term studies. Additionally, DMQX can have off-target effects on other ionotropic glutamate receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving DMQX, including investigating its role in synaptic plasticity, exploring its potential therapeutic applications in neurological disorders, and developing more selective and potent AMPA receptor antagonists. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of DMQX on AMPA receptors and to optimize its pharmacokinetic properties for use in clinical settings.
Conclusion
DMQX is a potent and selective antagonist of AMPA receptors that has been extensively used in scientific research to study the role of these receptors in various physiological and pathological processes. Despite its limitations, DMQX remains an important tool for investigating the molecular and cellular mechanisms underlying synaptic transmission and plasticity, as well as for developing novel therapeutics for neurological disorders.
Aplicaciones Científicas De Investigación
DMQX has been extensively used in scientific research to study the role of AMPA receptors in the central nervous system. AMPA receptors are known to play a critical role in synaptic transmission and plasticity, and their dysfunction has been implicated in several neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. DMQX has been used to block AMPA receptors in animal models to investigate the role of these receptors in various physiological and pathological processes.
Propiedades
IUPAC Name |
4-(2,3-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-11-8-9-13-15(10-17(21)20-18(13)12(11)2)14-6-5-7-16(22-3)19(14)23-4/h5-9,15H,10H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVLJLLQVNUPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=C(C(=CC=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4196688.png)


![N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide](/img/structure/B4196703.png)
![2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4196716.png)
![4-{[benzyl(methyl)amino]sulfonyl}-N-(2,5-dichlorophenyl)benzamide](/img/structure/B4196723.png)

![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone](/img/structure/B4196741.png)
![N-[1-(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4196758.png)

![N-[(5-fluoro-2-methoxyphenyl)sulfonyl]phenylalaninamide](/img/structure/B4196780.png)

![N-[4-({[1-(2-furylmethyl)-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4196785.png)
![2-{1-[2-(cyclopentylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B4196788.png)